

Unveiling the Thermal Decomposition Pathway of Sodium Molybdate Dihydrate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Sodium molybdate dihydrate*

Cat. No.: *B1682102*

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive overview of the thermal decomposition behavior of **sodium molybdate dihydrate** ($\text{Na}_2\text{MoO}_4 \cdot 2\text{H}_2\text{O}$), a compound of significant interest in various industrial and scientific applications. This document, tailored for researchers, scientists, and drug development professionals, details the dehydration process and subsequent phase transitions, supported by quantitative data and established experimental protocols.

Thermal Decomposition Profile

The thermal decomposition of **sodium molybdate dihydrate** is primarily characterized by the loss of its two molecules of water of hydration. This process occurs in a single, well-defined step, culminating in the formation of anhydrous sodium molybdate (Na_2MoO_4).

The dehydration process typically commences at approximately 100°C. The anhydrous form of sodium molybdate is stable over a wide temperature range and melts at approximately 687°C. Upon further heating to decomposition, hazardous fumes, including sodium and molybdenum oxides, may be released.

A summary of the key thermal events is presented in the table below.

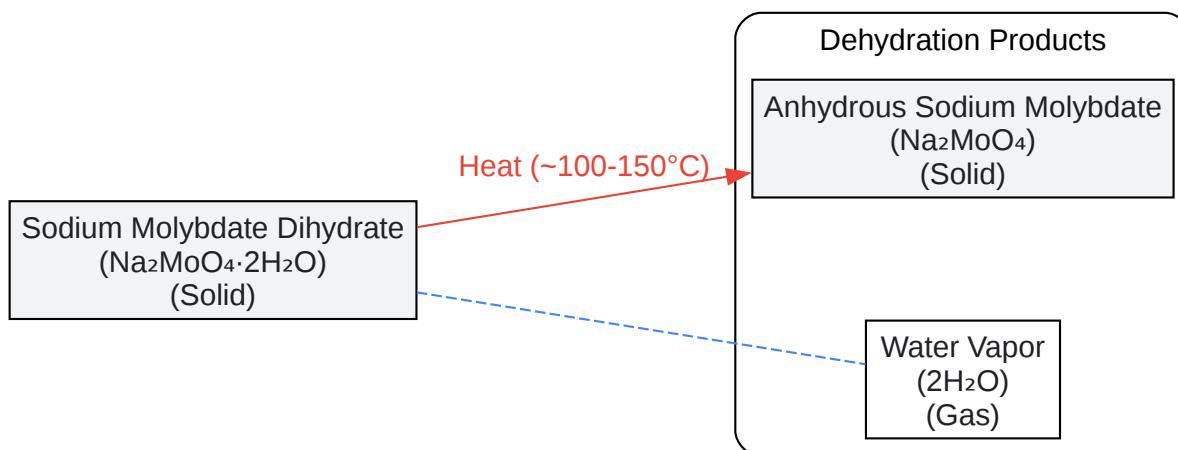
Thermal Event	Temperature Range (°C)	Mass Loss (%)	Enthalpy Change (ΔH)	Resulting Product
Dehydration	~100 - 150	~14.89%	Endothermic	Anhydrous Sodium Molybdate (Na ₂ MoO ₄)
Melting	~687	-	Endothermic	Molten Sodium Molybdate
Decomposition	> 687	-	-	Sodium Oxides, Molybdenum Oxides

Note: The theoretical mass loss for the complete dehydration of Na₂MoO₄·2H₂O is 14.89%. Actual experimental values may vary slightly.

Experimental Protocols

The data presented in this guide are typically obtained through simultaneous thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). These techniques allow for the precise measurement of mass loss and heat flow as a function of temperature.

Simultaneous Thermogravimetric Analysis and Differential Scanning Calorimetry (TGA-DSC)


A standard experimental protocol for the thermal analysis of **sodium molybdate dihydrate** is as follows:

- Instrument: A simultaneous TGA-DSC instrument is employed.
- Sample Preparation: A small, accurately weighed sample of **sodium molybdate dihydrate** (typically 5-10 mg) is placed in an inert crucible, commonly made of alumina or platinum.
- Atmosphere: The experiment is conducted under a controlled, inert atmosphere, such as dry nitrogen or argon, with a constant flow rate (e.g., 50-100 mL/min) to ensure the efficient removal of evolved water vapor.

- Heating Rate: A linear heating rate is applied, typically in the range of 5-20°C/min. A common rate for clear resolution of thermal events is 10°C/min.
- Temperature Program: The sample is heated from ambient temperature to a final temperature sufficient to observe all desired thermal events, for instance, up to 800°C to include the melting of the anhydrous salt.
- Data Analysis: The TGA curve is analyzed to determine the percentage of mass loss at each decomposition step. The DSC curve is used to identify the nature of the thermal events (endothermic or exothermic) and to quantify the associated enthalpy changes.

Visualizing the Decomposition Pathway

The thermal decomposition of **sodium molybdate dihydrate** can be represented as a straightforward, single-step dehydration process. The following diagram, generated using the DOT language, illustrates this logical relationship.

[Click to download full resolution via product page](#)

Figure 1. Dehydration of **sodium molybdate dihydrate**.

This guide provides foundational knowledge for professionals working with **sodium molybdate dihydrate**, enabling a better understanding of its thermal stability and behavior under various

temperature conditions. The provided data and protocols serve as a valuable resource for experimental design and interpretation in research and development settings.

- To cite this document: BenchChem. [Unveiling the Thermal Decomposition Pathway of Sodium Molybdate Dihydrate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1682102#thermal-decomposition-behavior-of-sodium-molybdate-dihydrate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com